molecular formula C14H13BrN2O2S B4238691 N-(4-bromo-2-methylphenyl)-N'-(2-thienylmethyl)ethanediamide

N-(4-bromo-2-methylphenyl)-N'-(2-thienylmethyl)ethanediamide

Cat. No. B4238691
M. Wt: 353.24 g/mol
InChI Key: CLTSDAKESDTLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-N'-(2-thienylmethyl)ethanediamide (referred to as BMTEDA) is a chemical compound that has been widely studied for its potential applications in scientific research. BMTEDA is a member of the family of ethanediamide compounds, which have been found to have a range of biological activities. BMTEDA has been shown to have potential as a tool for investigating the mechanisms of action of various biological processes, and as a potential therapeutic agent for a range of diseases.

Mechanism of Action

The mechanism of action of BMTEDA is not fully understood, but it has been shown to interact with a range of biological targets, including ion channels and neurotransmitter receptors. BMTEDA has been found to modulate the activity of these targets, leading to changes in cellular signaling and physiological processes.
Biochemical and Physiological Effects:
BMTEDA has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of neurotransmitter release, and the inhibition of cancer cell proliferation. BMTEDA has also been found to have potential as a therapeutic agent for a range of diseases, including epilepsy and cancer.

Advantages and Limitations for Lab Experiments

BMTEDA has several advantages for use in laboratory experiments, including its high potency and selectivity for specific biological targets. However, BMTEDA also has limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several potential future directions for research on BMTEDA, including further investigation of its mechanisms of action and potential therapeutic applications. BMTEDA may also be studied for its potential as a tool for investigating the role of ion channels and neurotransmitter receptors in disease processes. Additionally, further research may be conducted to optimize the synthesis and purification methods for BMTEDA, and to develop new derivatives with enhanced biological activity.

Scientific Research Applications

BMTEDA has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. BMTEDA has been found to have potential as a tool for investigating the mechanisms of action of various biological processes, including the regulation of ion channels and the modulation of neurotransmitter release. BMTEDA has also been studied for its potential as a therapeutic agent for a range of diseases, including cancer and epilepsy.

properties

IUPAC Name

N'-(4-bromo-2-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S/c1-9-7-10(15)4-5-12(9)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTSDAKESDTLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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